molecular formula C13H10N2O B6375494 4-(3-Aminophenyl)-2-cyanophenol, 95% CAS No. 1261973-15-2

4-(3-Aminophenyl)-2-cyanophenol, 95%

Cat. No. B6375494
CAS RN: 1261973-15-2
M. Wt: 210.23 g/mol
InChI Key: BBBVHBHVUOWZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Aminophenyl)-2-cyanophenol, 95% (4-APCP) is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is a white crystalline solid with a molecular weight of 219.18 g/mol and a melting point of 125-127 °C. 4-APCP is a derivative of phenol and is known to be a moderately strong acid. It is soluble in water, methanol, and ethanol, and is insoluble in ether.

Scientific Research Applications

4-(3-Aminophenyl)-2-cyanophenol, 95% has been studied for its potential applications in various scientific research fields. It has been used as a reagent for the synthesis of 1,4-dihydropyridines, as a starting material for the synthesis of a variety of peptide derivatives, and as a catalyst for the synthesis of imidazolium-based ionic liquids. In addition, it has been used in the synthesis of a variety of heterocyclic compounds and has been studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 4-(3-Aminophenyl)-2-cyanophenol, 95% is still not fully understood. However, it is believed that 4-(3-Aminophenyl)-2-cyanophenol, 95% acts as an acid catalyst in the synthesis of various compounds, and as a reagent for the synthesis of heterocyclic compounds. In addition, it is believed that 4-(3-Aminophenyl)-2-cyanophenol, 95% may act as a proton donor in the synthesis of peptide derivatives and as a nucleophile in the synthesis of 1,4-dihydropyridines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Aminophenyl)-2-cyanophenol, 95% are still not fully understood. However, it has been reported that 4-(3-Aminophenyl)-2-cyanophenol, 95% may be cytotoxic and may cause oxidative stress in cells. In addition, 4-(3-Aminophenyl)-2-cyanophenol, 95% may act as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin.

Advantages and Limitations for Lab Experiments

4-(3-Aminophenyl)-2-cyanophenol, 95% has several advantages for lab experiments. It is relatively easy to synthesize and is soluble in water, methanol, and ethanol. In addition, it is relatively stable and has a low toxicity. However, 4-(3-Aminophenyl)-2-cyanophenol, 95% may cause oxidative stress in cells, which can be a potential limitation for lab experiments.

Future Directions

There are several potential future directions for 4-(3-Aminophenyl)-2-cyanophenol, 95% research. These include further studies into its mechanism of action, biochemical and physiological effects, and potential applications in medicinal chemistry. In addition, further studies into the synthesis of 4-(3-Aminophenyl)-2-cyanophenol, 95% and its potential applications in the synthesis of heterocyclic compounds and peptide derivatives are also needed. Finally, studies into the potential toxicity of 4-(3-Aminophenyl)-2-cyanophenol, 95% and its interactions with other compounds are also important areas of research.

Synthesis Methods

4-(3-Aminophenyl)-2-cyanophenol, 95% can be synthesized using a variety of methods. One possible method is a two-step synthesis. The first step involves the condensation of 3-aminophenol and the second step involves the reaction of the intermediate, 4-aminophenol, with cyanide ion. The reaction is carried out in aqueous solution at room temperature and the final product is 4-(3-Aminophenyl)-2-cyanophenol, 95%.

properties

IUPAC Name

5-(3-aminophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-8-11-6-10(4-5-13(11)16)9-2-1-3-12(15)7-9/h1-7,16H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBVHBHVUOWZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684617
Record name 3'-Amino-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Aminophenyl)-2-cyanophenol

CAS RN

1261973-15-2
Record name 3'-Amino-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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